molecular formula C33H19F12O4P B3067626 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-76-3

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B3067626
CAS No.: 1297613-76-3
M. Wt: 738.5 g/mol
InChI Key: SZXXNKRVJAEGKW-UHFFFAOYSA-N
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Description

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a dioxaphosphocine ring system, which is a rare and interesting structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with appropriate phosphorus-containing reagents under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the dioxaphosphocine ring .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization from solvents like toluene .

Chemical Reactions Analysis

Types of Reactions

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Mechanism of Action

The mechanism by which 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s dioxaphosphocine ring system allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its dioxaphosphocine ring system, which is not commonly found in other similar compounds. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H19F12O4P/c34-30(35,36)19-9-17(10-20(13-19)31(37,38)39)23-3-1-15-5-7-29-8-6-16-2-4-24(28(26(16)29)49-50(46,47)48-27(23)25(15)29)18-11-21(32(40,41)42)14-22(12-18)33(43,44)45/h1-4,9-14H,5-8H2,(H,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXXNKRVJAEGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H19F12O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101128
Record name Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297613-76-3
Record name Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297613-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 2
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 3
Reactant of Route 3
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 4
Reactant of Route 4
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 5
Reactant of Route 5
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 6
Reactant of Route 6
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

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